4-[2-(difluoromethoxy)phenyl]-1,3,6-trimethyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one
Description
The compound 4-[2-(difluoromethoxy)phenyl]-1,3,6-trimethyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one is a tetrahydropyrimidinone derivative characterized by a difluoromethoxy-substituted phenyl ring, nitro group, and three methyl substituents on the pyrimidine core. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the nitro group may influence electronic properties and reactivity . The tetrahydropyrimidinone scaffold is common in compounds with diverse biological activities, including PDE4 inhibition (e.g., roflumilast) and antimicrobial effects .
Properties
IUPAC Name |
4-[2-(difluoromethoxy)phenyl]-1,3,6-trimethyl-5-nitro-4H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O4/c1-8-11(19(21)22)12(18(3)14(20)17(8)2)9-6-4-5-7-10(9)23-13(15)16/h4-7,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWRAEVKAHOOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C(=O)N1C)C)C2=CC=CC=C2OC(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
- Core Structure: The tetrahydropyrimidinone core is shared with compounds like roflumilast (a PDE4 inhibitor) and dihydropyrimidine-2-thiones (e.g., 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione). However, the target compound’s nitro group at position 5 distinguishes it from thione or hydroxy-substituted analogs .
- Substituents: The difluoromethoxy group on the phenyl ring (position 2) contrasts with roflumilast’s difluoromethoxybenzamide structure. This group likely improves membrane permeability compared to non-fluorinated methoxy groups . Methyl groups at positions 1, 3, and 6 may sterically hinder interactions but enhance metabolic stability compared to bulkier substituents .
Table 1: Key Structural and Functional Comparisons
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